4-Chloro-6-methyl-5-nitroquinoline
Description
4-Chloro-6-methyl-5-nitroquinoline is a heterocyclic aromatic compound characterized by a quinoline backbone substituted with chlorine at position 4, a methyl group at position 6, and a nitro group at position 3. Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group (-NO₂), which enhances electrophilic substitution resistance, and the chloro (-Cl) and methyl (-CH₃) groups, which modulate steric and electronic effects .
Properties
CAS No. |
145363-65-1 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-chloro-6-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-8-9(10(6)13(14)15)7(11)4-5-12-8/h2-5H,1H3 |
InChI Key |
CAHQMPRFOGXHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-nitroquinoline can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-methyl-5-nitroaniline with suitable reagents under controlled conditions . The reaction typically involves the use of solvents such as alcohol and catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often involve the use of amines and alcohol as solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Amino-substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-6-methyl-5-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can also inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations :
- Electron Effects: The nitro group at position 5 in this compound deactivates the aromatic ring, reducing electrophilic substitution compared to analogues like 4-Chloro-6,7-dimethoxyquinoline, where methoxy groups (-OCH₃) are electron-donating .
- Functional Group Diversity: Carboxylate esters (e.g., Ethyl 4-chloro-2-methylquinoline-6-carboxylate) enable hydrolysis to carboxylic acids, a pathway absent in nitro- or chloro-only derivatives .
Physicochemical Properties
- Thermal Stability: 4-Chloro-6,7-dimethoxyquinoline exhibits a high melting point (130–131°C) due to intramolecular H-bonding (C8–H8⋯Cl1), a feature absent in nitro-dominated analogues .
- Chromatographic Behavior: 6-Methyl-5-nitroquinoline has a gas chromatography retention index (RI) of 277.76 on a non-polar SE-52 column, suggesting higher volatility than halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
